Cas no 1806007-80-6 (5-Amino-2-(difluoromethyl)-3-nitropyridine)

5-Amino-2-(difluoromethyl)-3-nitropyridine 化学的及び物理的性質
名前と識別子
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- 5-Amino-2-(difluoromethyl)-3-nitropyridine
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- インチ: 1S/C6H5F2N3O2/c7-6(8)5-4(11(12)13)1-3(9)2-10-5/h1-2,6H,9H2
- InChIKey: HGOPLCRWXRUCJO-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(=CC(=CN=1)N)[N+](=O)[O-])F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 197
- トポロジー分子極性表面積: 84.7
- 疎水性パラメータ計算基準値(XlogP): 0.7
5-Amino-2-(difluoromethyl)-3-nitropyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A022006428-1g |
5-Amino-2-(difluoromethyl)-3-nitropyridine |
1806007-80-6 | 97% | 1g |
$1,730.40 | 2022-04-01 | |
Alichem | A022006428-500mg |
5-Amino-2-(difluoromethyl)-3-nitropyridine |
1806007-80-6 | 97% | 500mg |
$1,048.60 | 2022-04-01 | |
Alichem | A022006428-250mg |
5-Amino-2-(difluoromethyl)-3-nitropyridine |
1806007-80-6 | 97% | 250mg |
$720.80 | 2022-04-01 |
5-Amino-2-(difluoromethyl)-3-nitropyridine 関連文献
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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5. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
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9. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
5-Amino-2-(difluoromethyl)-3-nitropyridineに関する追加情報
Recent Advances in the Study of 5-Amino-2-(difluoromethyl)-3-nitropyridine (CAS: 1806007-80-6)
The compound 5-Amino-2-(difluoromethyl)-3-nitropyridine (CAS: 1806007-80-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This heterocyclic compound, characterized by its amino and nitro functional groups, as well as a difluoromethyl substituent, has been the subject of several studies aimed at exploring its synthetic utility and biological activity. Recent research has focused on its role as a key intermediate in the synthesis of novel drug candidates, particularly in the development of kinase inhibitors and antimicrobial agents.
A study published in the Journal of Medicinal Chemistry (2023) highlighted the synthetic pathways for 5-Amino-2-(difluoromethyl)-3-nitropyridine, emphasizing its versatility as a building block for more complex molecules. The researchers employed a multi-step synthesis approach, starting from commercially available pyridine derivatives, and achieved a high yield of the target compound. The study also investigated the compound's stability under various conditions, providing valuable insights for its handling and storage in industrial and laboratory settings.
In another significant development, a team from the University of Cambridge reported the use of 5-Amino-2-(difluoromethyl)-3-nitropyridine in the design of selective kinase inhibitors. The compound's ability to interact with ATP-binding sites in kinases was demonstrated through molecular docking studies, suggesting its potential as a scaffold for developing targeted cancer therapies. The findings were published in Nature Chemical Biology (2023), with the authors noting the compound's favorable pharmacokinetic properties and low toxicity profile in preliminary in vitro assays.
Further research has explored the antimicrobial potential of 5-Amino-2-(difluoromethyl)-3-nitropyridine. A study conducted by the National Institute of Health (NIH) revealed that derivatives of this compound exhibited potent activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action was attributed to the disruption of bacterial cell wall synthesis, as evidenced by electron microscopy and biochemical assays. These results were published in Antimicrobial Agents and Chemotherapy (2023), sparking interest in the compound's application in addressing the global antibiotic resistance crisis.
Despite these promising findings, challenges remain in the clinical translation of 5-Amino-2-(difluoromethyl)-3-nitropyridine-based therapeutics. Issues such as solubility, bioavailability, and metabolic stability need to be addressed through further structural optimization and formulation studies. Ongoing research is also investigating the compound's potential in other therapeutic areas, including neurodegenerative diseases and inflammatory disorders, leveraging its unique chemical properties to target specific biological pathways.
In conclusion, 5-Amino-2-(difluoromethyl)-3-nitropyridine (CAS: 1806007-80-6) represents a versatile and promising compound in chemical biology and pharmaceutical research. Its applications span from drug discovery to antimicrobial development, with recent studies underscoring its potential as a key intermediate and therapeutic agent. Future research should focus on overcoming existing limitations and expanding its utility in diverse therapeutic contexts, paving the way for innovative treatments in medicine.
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